

An In-depth Technical Guide to the Aurachin SS Biosynthetic Gene Cluster

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the **Aurachin SS** biosynthetic gene cluster (BGC), offering insights into its genetic architecture, the biosynthetic pathway it governs, and the experimental methodologies required for its study. Aurachins are a family of farnesylated quinoline alkaloids known for their potent inhibitory effects on the respiratory chain, making them valuable as tool compounds and as lead structures for drug development.[1][2] **Aurachin SS**, produced by Streptomyces sp. NA04227, is a notable member of this family, distinguished by its unique quinoline core derived from anthranilic acid and acetate.[3]

Genetic Organization of the Aurachin SS Biosynthetic Gene Cluster

The biosynthesis of **Aurachin SS** is orchestrated by a dedicated gene cluster. Analysis of the Streptomyces sp. genome has identified a putative BGC responsible for its production. The Minimal Information for any Biosynthetic Gene cluster (MIBiG) database entry BGC0002591 provides a reference for a highly similar aurachin C, D, and SS biosynthetic gene cluster from a Streptomyces sp.[4] The genes within this cluster encode the requisite enzymes for the assembly of the quinoline scaffold and its subsequent modifications.

Table 1: Putative Genes in the Aurachin SS Biosynthetic Gene Cluster



Gene (Locus Tag)	Proposed Protein Product	Proposed Function in Aurachin SS Biosynthesis
ARM20253.1	Acyl-CoA synthetase	Activation of anthranilic acid for entry into the pathway
ARM20254.1	Ketosynthase alpha subunit (KSα)	Core Type II PKS enzyme; chain elongation
ARM20255.1	Chain length factor (KSβ)	Core Type II PKS enzyme; controls polyketide chain length
ARM20256.1	Acyl carrier protein (ACP)	Core Type II PKS enzyme; carries the growing polyketide chain
ARM20257.1	Thioesterase (TE)	Release of the completed polyketide chain from the PKS
ARM20258.1	Aromatic ring cyclase	Catalyzes cyclization to form the quinoline ring structure
ARM20259.1	Farnesyltransferase	Prenylation; attachment of the farnesyl group to the quinoline core
ARM20260.1	FAD-dependent monooxygenase	Tailoring enzyme; likely involved in hydroxylation or other modifications
ARM20261.1	N-hydroxylase	Tailoring enzyme; potentially involved in N-oxidation reactions
ARM20262.1	Methyltransferase	Tailoring enzyme; catalyzes methylation of the quinoline scaffold
ARM20263.1	Reductase	Tailoring enzyme; involved in reduction steps during biosynthesis







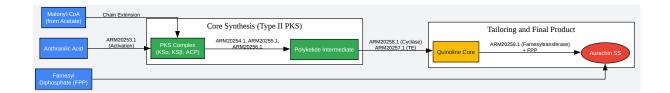
ARM20264.1	MFS transporter	Putative efflux pump for export of the final product
ARM20265.1	Transcriptional regulator	Controls the expression of the biosynthetic genes

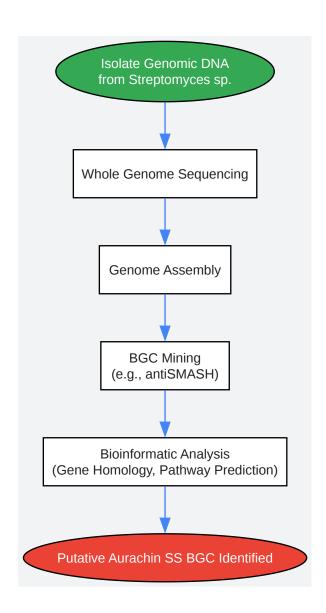
Note: This table is constructed based on bioinformatic analysis of the putative aurachin cluster from Streptomyces sp. (BGC0002591) and may require experimental validation.[4]

The Aurachin SS Biosynthetic Pathway

The biosynthesis of **Aurachin SS** begins with the precursor anthranilic acid, which serves as the starter unit for a Type II Polyketide Synthase (PKS) assembly line.[3][5] This is a key distinction from the biosynthesis of other secondary metabolites and highlights the metabolic versatility of Streptomyces. The PKS machinery extends the initial unit with acetate units, followed by cyclization to form the characteristic quinoline core. Subsequent tailoring reactions, including prenylation by a farnesyltransferase, create the final **Aurachin SS** structure.







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